

Application Notes and Protocols for Nucleophilic Deoxyfluorination of Alcohols with DAST

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Compound of Interest

Compound Name: Monofluorine

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Introduction

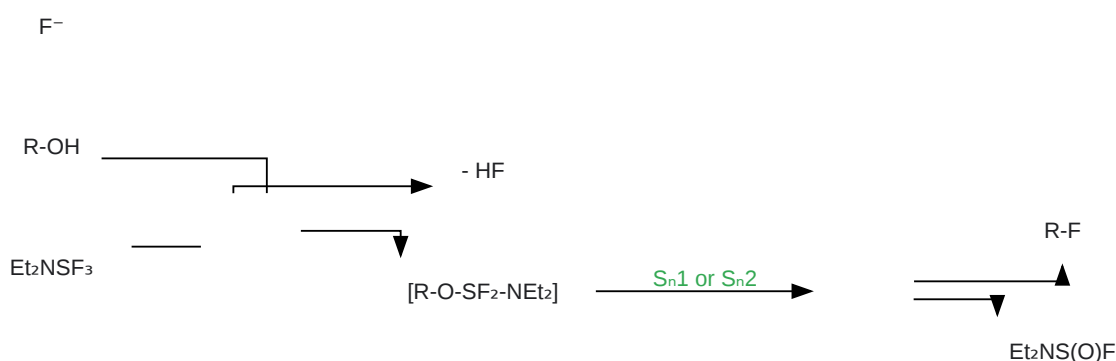
(Diethylamino)sulfur trifluoride (DAST) is a versatile and widely utilized nucleophilic fluorinating agent in organic synthesis.[1][2][3][4] It is particularly effective for the conversion of alcohols to the corresponding alkyl fluorides. This transformation is of significant interest in medicinal chemistry and drug development, as the introduction of fluorine atoms can profoundly alter the biological properties of a molecule, including its metabolic stability, bioavailability, and binding affinity.[5][6] DAST offers a relatively mild and selective method for deoxyfluorination compared to harsher reagents like sulfur tetrafluoride (SF₄).[7][8] However, due to its reactivity and potential hazards, strict adherence to safety protocols is crucial.[1][9][10]

These application notes provide a comprehensive overview of the procedure for the nucleophilic deoxyfluorination of alcohols using DAST, including detailed experimental protocols, a summary of reaction outcomes with various substrates, and essential safety information.

Reaction Mechanism

The deoxyfluorination of alcohols with DAST generally proceeds through the formation of an alkoxyaminosulfur difluoride intermediate. This is followed by a nucleophilic attack by the

fluoride ion. The substitution can occur via either an S_N1 or S_N2 pathway, depending on the structure of the alcohol substrate.[8] For chiral alcohols, the reaction often proceeds with an inversion of configuration, suggesting an S_N2 mechanism.[8][11][12] However, in cases where a stable carbocation can be formed, rearrangements such as the Wagner-Meerwein rearrangement have been observed, indicating an S_N1 -like pathway.[3][8]



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Caption: Proposed mechanism for the deoxyfluorination of alcohols using DAST.

Experimental Protocols

General Procedure for Deoxyfluorination of Alcohols with DAST

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

- Alcohol substrate
- (Diethylamino)sulfur trifluoride (DAST)[1]
- Anhydrous dichloromethane (DCM)[13]

- Saturated aqueous sodium bicarbonate (NaHCO_3) solution[13]
- Anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate (MgSO_4)[8][13]
- Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)
- Inert atmosphere (Nitrogen or Argon)[13]
- Magnetic stirrer and stirring bar
- Low-temperature bath (e.g., dry ice/acetone, $-78\text{ }^\circ\text{C}$)[13]

Procedure:

- Under an inert atmosphere, dissolve the alcohol (1.0 eq.) in anhydrous dichloromethane (DCM).[13]
- Cool the solution to $-78\text{ }^\circ\text{C}$ using a dry ice/acetone bath.[13]
- Slowly add DAST (1.1 - 1.5 eq.) dropwise to the stirred solution.[13]
- After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir for 1-2 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).[13]
- Once the reaction is complete, carefully quench the reaction by slowly adding the mixture to a stirred, ice-cold saturated aqueous solution of sodium bicarbonate (NaHCO_3).[13] Caution: Quenching is exothermic and may release gas.
- Separate the organic layer and extract the aqueous layer with dichloromethane.[13]
- Combine the organic layers and wash with water and then with brine.[13]
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[8][13]
- Purify the crude product by column chromatography on silica gel to afford the desired alkyl fluoride.[13]

Example Protocol: Fluorination of 1-Octanol

This protocol provides a specific example for the deoxyfluorination of a primary alcohol.[8]

Procedure:

- A solution of 1-octanol (13.0 g, 0.1 mol) in 25 mL of dichloromethane was added dropwise to a solution of DAST (16.1 g, 0.1 mol) in 60 mL of dichloromethane cooled to $-70\text{ }^{\circ}\text{C}$ to $-65\text{ }^{\circ}\text{C}$. [8]
- The reaction mixture was warmed to $25\text{ }^{\circ}\text{C}$. [8]
- 50 mL of water was added, and the lower organic layer was separated, dried with anhydrous magnesium sulfate, and distilled to give 12.0 g (90%) of 1-fluorooctane as a colorless liquid. [8]

Substrate Scope and Reaction Yields

DAST is effective for the deoxyfluorination of a wide range of alcohols, including primary, secondary, and benzylic alcohols. Tertiary alcohols can also be fluorinated, though elimination side products are more common.[12] The table below summarizes typical yields for the deoxyfluorination of various alcohol substrates with DAST.

Substrate (Alcohol)	Product	Yield (%)	Reference
1-Octanol (Primary)	1-Fluorooctane	90%	[8]
4-Nitrobenzyl alcohol (Benzylic)	4-Nitrobenzyl fluoride	72%	[14]
2-Methylbutan-2-ol (Tertiary)	2-Fluoro-2-methylbutane	Not specified, but successful	[15]
3 β -methyl-5 α -cholestan-3 α -ol (Secondary)	3 β -fluoro-3 α -methyl-5 α -cholestane	98%	[15]

Safety and Handling Considerations

DAST is a hazardous reagent that must be handled with extreme care in a well-ventilated fume hood.^{[1][10]}

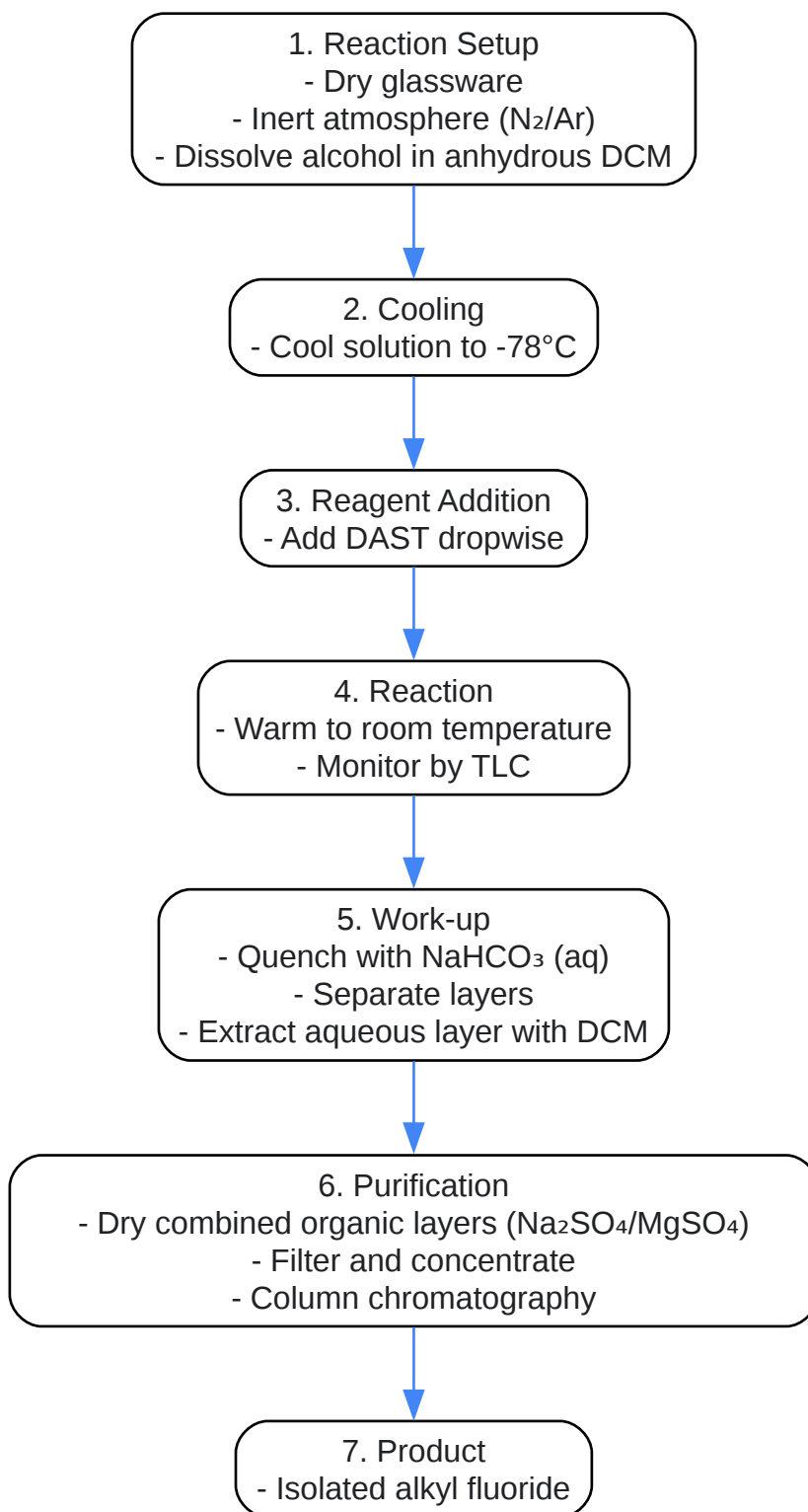
- **Moisture Sensitivity:** DAST reacts violently with water, producing toxic and corrosive hydrogen fluoride (HF) gas.^[1] All glassware must be thoroughly dried, and reactions should be performed under an inert atmosphere.^[8]
- **Thermal Instability:** DAST can decompose explosively when heated above 50-90 °C.^{[1][2]} Reactions should not be heated, and the reagent should be stored in a refrigerator.^[1]
- **Personal Protective Equipment (PPE):** Always wear appropriate PPE, including chemical safety goggles, a lab coat, and gloves, when handling DAST.^[10]
- **Quenching:** The quenching of DAST reactions is exothermic and should be performed slowly and with caution, preferably at low temperatures.

Alternative Reagents

While DAST is a powerful reagent, several safer alternatives have been developed. These include Deoxo-Fluor, which is more thermally stable, and other reagents like PyFluor and PhenoFluor, which may offer improved safety profiles and chemoselectivity.^{[2][7][16][17][18]}

Experimental Workflow

The following diagram illustrates the general workflow for a typical deoxyfluorination experiment using DAST.



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